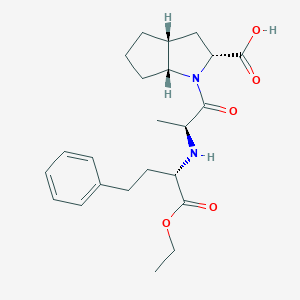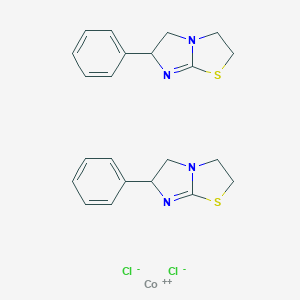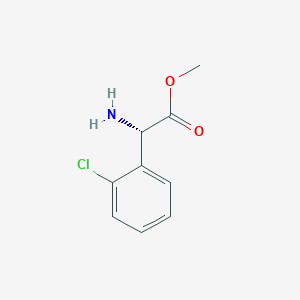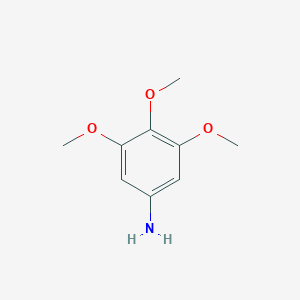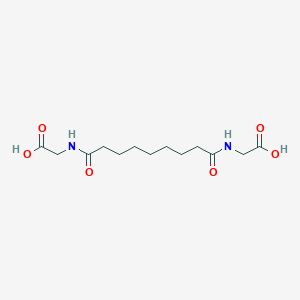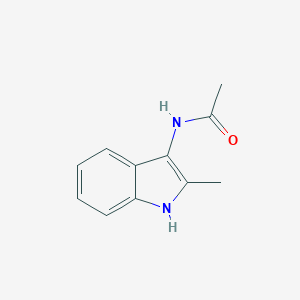
N-(2-methyl-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methyl-1H-indol-3-yl)acetamide” is a chemical compound with the linear formula C12H14N2O . It is a derivative of indole, which is a heterocyclic compound commonly found in natural and synthetic compounds . This compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of “N-(2-methyl-1H-indol-3-yl)acetamide” derivatives involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . In another study, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Molecular Structure Analysis
The molecular structure of “N-(2-methyl-1H-indol-3-yl)acetamide” can be represented by the linear formula C12H14N2O . The structure of this compound and its derivatives have been characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis
“N-(2-methyl-1H-indol-3-yl)acetamide” and its derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of novel indole derivatives as Bcl-2/Mcl-1 dual inhibitors . They have also been used in the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methyl-1H-indol-3-yl)acetamide” and its derivatives have been characterized using various techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Direcciones Futuras
The future directions for “N-(2-methyl-1H-indol-3-yl)acetamide” and its derivatives could involve further studies on their biological activities and potential applications. For instance, they could be further developed as agents for inhibiting tubulin polymerization . Additionally, they could be explored for their potential as antimicrobials and antibiotic adjuvants .
Propiedades
IUPAC Name |
N-(2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-11(13-8(2)14)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEDVQCLYAQZOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1H-indol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)
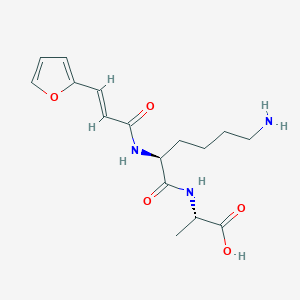
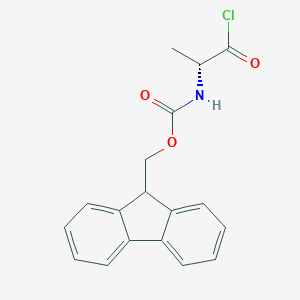
![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)
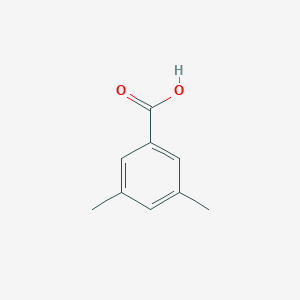
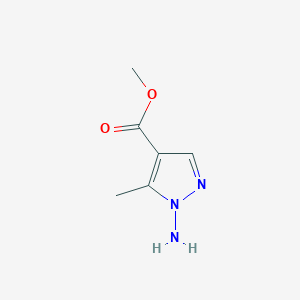
![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)
